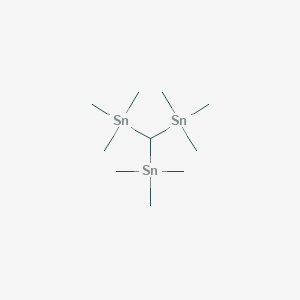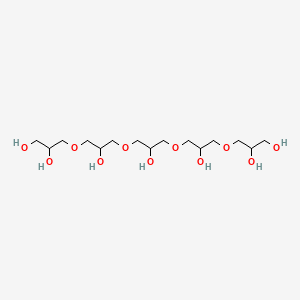
Einecs 257-282-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a polyol, which means it contains multiple hydroxyl groups. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentaglycerol can be synthesized through the polymerization of glycerol under specific conditions. The process involves heating glycerol in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to promote the formation of ether bonds between glycerol molecules. The reaction is typically carried out at elevated temperatures (around 200°C) to achieve the desired polymerization .
Industrial Production Methods
In industrial settings, pentaglycerol is produced using a similar polymerization process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, helps in achieving the desired quality of pentaglycerol .
Analyse Des Réactions Chimiques
Types of Reactions
Pentaglycerol undergoes various chemical reactions, including:
Oxidation: Pentaglycerol can be oxidized to form aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups in pentaglycerol can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives of pentaglycerol.
Applications De Recherche Scientifique
Pentaglycerol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: Pentaglycerol is used in the formulation of biological buffers and as a stabilizer for enzymes and proteins.
Medicine: It is employed in the development of drug delivery systems and as an excipient in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of pentaglycerol is primarily related to its polyol nature. The multiple hydroxyl groups allow it to form hydrogen bonds with other molecules, enhancing its solubility and stability. In biological systems, pentaglycerol can interact with proteins and enzymes, stabilizing their structure and function. It also acts as a humectant, retaining moisture and preventing dehydration .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycerol: A simple polyol with three hydroxyl groups.
Sorbitol: A sugar alcohol with six hydroxyl groups.
Uniqueness of Pentaglycerol
Pentaglycerol is unique due to its higher number of hydroxyl groups compared to glycerol, sorbitol, and xylitol. This gives it superior binding and stabilizing properties, making it more effective in applications requiring strong hydrogen bonding and moisture retention .
Propriétés
Numéro CAS |
51555-31-8 |
|---|---|
Formule moléculaire |
C15H32O11 |
Poids moléculaire |
388.41 g/mol |
Nom IUPAC |
3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H32O11/c16-1-11(18)3-23-5-13(20)7-25-9-15(22)10-26-8-14(21)6-24-4-12(19)2-17/h11-22H,1-10H2 |
Clé InChI |
GJHUJABURIHIJO-UHFFFAOYSA-N |
SMILES canonique |
C(C(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


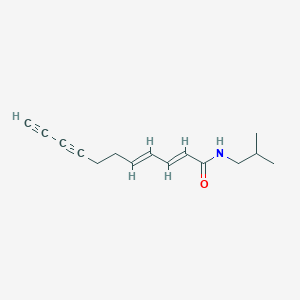

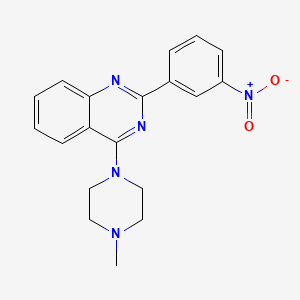
![(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14161429.png)
![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)

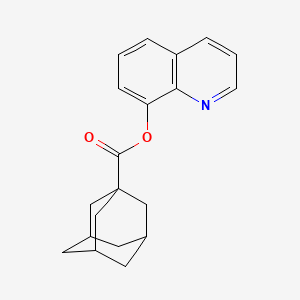
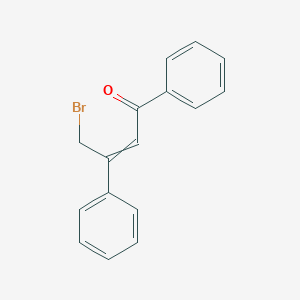
![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)
![5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium](/img/structure/B14161473.png)

